molecular formula C25H26N2O3 B15148511 N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide CAS No. 732253-14-4

N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide

Cat. No.: B15148511
CAS No.: 732253-14-4
M. Wt: 402.5 g/mol
InChI Key: VBDCJUGKEMKKLI-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide typically involves the following steps:

    Formation of 4-(benzyloxy)phenylamine: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with 1-phenylethylamine: The 4-(benzyloxy)phenylamine is then coupled with 1-phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired butanediamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]glycinamide: This compound shares a similar benzyloxyphenyl structure but differs in the amide linkage.

    4-(benzyloxy)phenol: A simpler compound with a benzyloxy group attached to a phenol ring.

    4-benzyloxyphenylacetic acid: Contains a benzyloxyphenyl group attached to an acetic acid moiety.

Uniqueness

N-[4-(benzyloxy)phenyl]-N’-(1-phenylethyl)butanediamide is unique due to its specific butanediamide structure, which imparts distinct chemical and biological properties

Properties

CAS No.

732253-14-4

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

N'-(1-phenylethyl)-N-(4-phenylmethoxyphenyl)butanediamide

InChI

InChI=1S/C25H26N2O3/c1-19(21-10-6-3-7-11-21)26-24(28)16-17-25(29)27-22-12-14-23(15-13-22)30-18-20-8-4-2-5-9-20/h2-15,19H,16-18H2,1H3,(H,26,28)(H,27,29)

InChI Key

VBDCJUGKEMKKLI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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